molecular formula C10H10N4S B14479951 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine CAS No. 72116-53-1

3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine

Katalognummer: B14479951
CAS-Nummer: 72116-53-1
Molekulargewicht: 218.28 g/mol
InChI-Schlüssel: QIRRQTRPEKOKHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the tetrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. Its ability to undergo redox reactions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methylphenyl)-1,2,4,5-tetrazine: Lacks the methylsulfanyl group, leading to different reactivity and applications.

    6-(Methylsulfanyl)-1,2,4,5-tetrazine: Lacks the 4-methylphenyl group, affecting its chemical properties and uses.

Uniqueness

The presence of both the 4-methylphenyl and methylsulfanyl groups in 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,2,4,5-tetrazine makes it unique compared to similar compounds

Eigenschaften

CAS-Nummer

72116-53-1

Molekularformel

C10H10N4S

Molekulargewicht

218.28 g/mol

IUPAC-Name

3-(4-methylphenyl)-6-methylsulfanyl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H10N4S/c1-7-3-5-8(6-4-7)9-11-13-10(15-2)14-12-9/h3-6H,1-2H3

InChI-Schlüssel

QIRRQTRPEKOKHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C(N=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.